

Application Notes and Protocols for Studying dsDNA-Triggered Inflammation with G150

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Compound of Interest

Compound Name: G150

Cat. No.: B2625845

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Introduction

The innate immune system plays a critical role in detecting pathogen-derived and host-derived double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of infection and cellular damage. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is the primary sensor for cytosolic dsDNA. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING. This activation triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to an inflammatory response. Dysregulation of the cGAS-STING pathway is implicated in various inflammatory and autoimmune diseases.

G150 is a potent and highly selective small molecule inhibitor of human cGAS.^{[1][2]} Its ability to suppress dsDNA-triggered IFN expression makes it a valuable tool for studying the intricacies of the cGAS-STING pathway and for the development of novel therapeutics targeting dsDNA-driven inflammation.^[1] This document provides detailed application notes and experimental protocols for utilizing **G150** to investigate dsDNA-triggered inflammation in relevant human cell models.

G150: A Selective Inhibitor of Human cGAS

G150 exhibits high selectivity for human cGAS over its murine counterpart, making it an ideal tool for studies involving human cells and translational research.

Table 1: **G150** Inhibitory Activity

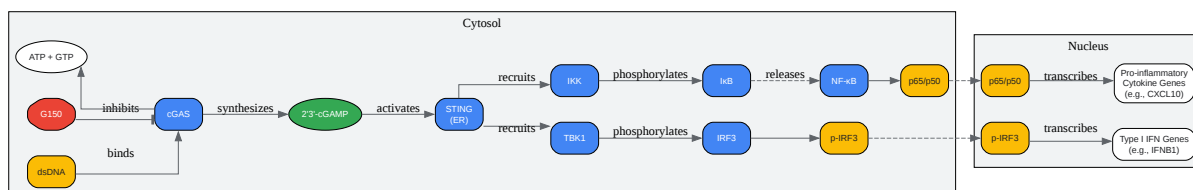
Target	IC50	Reference
Human cGAS	10.2 nM	[1][2]
Mouse cGAS	25,000 nM	[2]

Key Applications

- Investigating the role of cGAS in dsDNA-sensing pathways: Elucidate the specific contribution of cGAS to the inflammatory response triggered by various dsDNA stimuli.
- Validating the therapeutic potential of cGAS inhibition: Assess the efficacy of blocking cGAS in mitigating inflammatory responses in disease models.
- Screening for novel cGAS inhibitors: Utilize **G150** as a reference compound in high-throughput screening assays to identify new chemical entities with cGAS inhibitory activity.

Signaling Pathway

The cGAS-STING signaling pathway is a central mechanism for detecting cytosolic dsDNA. The following diagram illustrates the key steps in this pathway and the point of inhibition by **G150**.



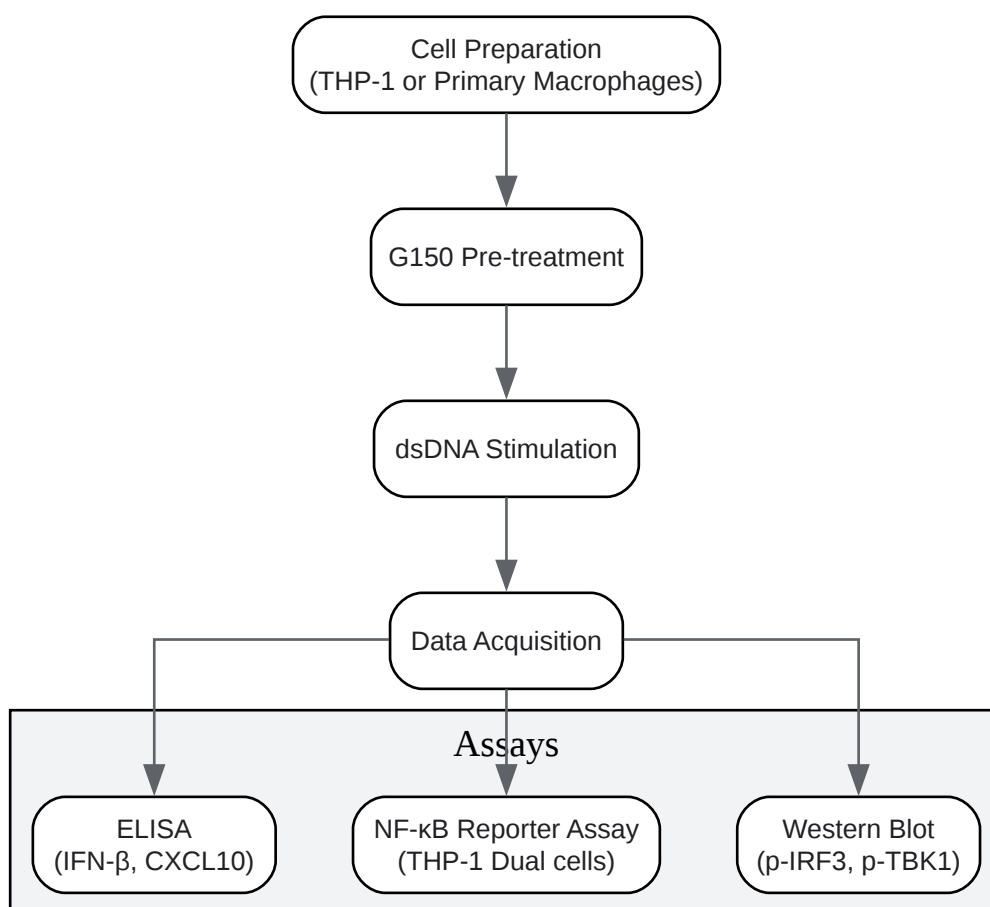
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Caption: The cGAS-STING signaling pathway and **G150**'s point of inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for studying dsDNA-triggered inflammation using **G150** in THP-1 cells and primary human macrophages.

Experimental Workflow



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Caption: General experimental workflow for studying **G150**'s effect on dsDNA-triggered inflammation.

Protocol 1: Culture of THP-1 Cells

Materials:

- THP-1 cells (ATCC® TIB-202™)
- RPMI-1640 Medium (with L-glutamine)
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin (10,000 U/mL)
- 0.05% Trypsin-EDTA
- Phosphate-Buffered Saline (PBS), sterile

Procedure:

- Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
- Cell Thawing:
 - Thaw a cryovial of THP-1 cells rapidly in a 37°C water bath.
 - Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
 - Centrifuge at 125 x g for 5 minutes.
 - Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
 - Transfer the cells to a T-75 flask.
- Cell Maintenance:
 - Incubate cells at 37°C in a 5% CO₂ incubator.
 - Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

- Split the culture every 2-3 days by transferring a fraction of the cell suspension to a new flask with fresh complete growth medium.

Protocol 2: Isolation and Culture of Primary Human Monocyte-Derived Macrophages (MDMs)

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or buffy coats
- Ficoll-Paque PLUS
- RPMI-1640 Medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Human M-CSF (Macrophage Colony-Stimulating Factor)

Procedure:

- PBMC Isolation: Isolate PBMCs from buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's protocol.
- Monocyte Adherence:
 - Seed PBMCs in a T-75 flask in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Incubate for 2-4 hours at 37°C to allow monocytes to adhere.
 - Wash gently with warm PBS to remove non-adherent cells.
- Macrophage Differentiation:
 - Add fresh RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of human M-CSF.

- Incubate for 6-7 days, replacing the medium every 2-3 days.

Protocol 3: dsDNA Stimulation and G150 Treatment

Materials:

- THP-1 cells or primary human MDMs
- **G150** (dissolved in DMSO)
- Herring Testes DNA (HT-DNA) or other dsDNA stimulus
- Transfection reagent (e.g., Lipofectamine 2000)
- Opti-MEM I Reduced Serum Medium

Procedure:

- Cell Seeding: Seed THP-1 cells (5×10^5 cells/well) or MDMs (2×10^5 cells/well) in a 24-well plate and allow them to adhere/stabilize overnight.
- **G150** Pre-treatment:
 - Prepare dilutions of **G150** in complete growth medium.
 - Remove the old medium from the cells and add the **G150**-containing medium.
 - Incubate for 1 hour at 37°C.
- dsDNA Transfection:
 - For each well, dilute 1 µg of HT-DNA and 1 µL of Lipofectamine 2000 in separate tubes containing 50 µL of Opti-MEM each.
 - Combine the diluted DNA and Lipofectamine 2000 and incubate for 20 minutes at room temperature to allow complex formation.
 - Add the DNA-lipid complexes to the wells containing the **G150**-treated cells.

- Incubation: Incubate the cells for 6-24 hours at 37°C before proceeding to downstream analysis.

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for IFN- β and CXCL10

Materials:

- Human IFN- β ELISA Kit
- Human CXCL10 ELISA Kit
- Cell culture supernatants from Protocol 3
- Microplate reader

Procedure:

- Collect the cell culture supernatants from the dsDNA-stimulated and **G150**-treated cells.
- Perform the ELISA for IFN- β and CXCL10 according to the manufacturer's instructions provided with the respective kits.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the concentrations of IFN- β and CXCL10 based on the standard curve.

Table 2: Effect of **G150** on dsDNA-Induced Cytokine Production

Cell Type	Cytokine	G150 IC50	Reference
THP-1 cells	IFNB1	1.96 μ M	[1] [2]
THP-1 cells	CXCL10	7.57 μ M	[1]
Primary Human Macrophages	IFNB1	0.62 μ M	[1] [2]
Primary Human Macrophages	CXCL10	0.87 μ M	[1]

Protocol 5: NF- κ B Reporter Assay in THP-1 Dual™ Cells

Materials:

- THP-1 Dual™ NF- κ B-SEAP and IRF-Lucia Reporter Cells
- QUANTI-Blue™ Solution
- QUANTI-Luc™
- **G150**
- dsDNA stimulus and transfection reagents (as in Protocol 3)
- Luminometer and spectrophotometer

Procedure:

- Follow the steps for cell seeding, **G150** pre-treatment, and dsDNA stimulation as described in Protocol 3, using THP-1 Dual™ cells.
- After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant.
- NF- κ B (SEAP) Activity:
 - Add 20 μ L of supernatant to 180 μ L of QUANTI-Blue™ Solution in a 96-well plate.
 - Incubate at 37°C for 1-3 hours.

- Measure the absorbance at 620-655 nm.
- IRF (Lucia Luciferase) Activity:
 - Add 20 µL of supernatant to 50 µL of QUANTI-Luc™ in a 96-well white plate.
 - Measure the luminescence immediately.

Table 3: Effect of **G150** on NF-κB Pathway Activation in THP-1 Dual™ Cells

Reporter	G150 IC50	Reference
SEAP (NF-κB)	0.90 µM	[1]
Luciferase (IRF)	1.79 µM	[1]

Protocol 6: Western Blot for Phosphorylated IRF3 and TBK1

Materials:

- Cell lysates from Protocol 3
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-IRF3 (Ser396), anti-phospho-TBK1 (Ser172), anti-total IRF3, anti-total TBK1, anti-GAPDH or β-actin
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate
- Chemiluminescence imaging system

Procedure:

- Cell Lysis:
 - After stimulation, wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Quantify protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash again and develop the blot using ECL substrate.
 - Capture the chemiluminescent signal using an imaging system.

Troubleshooting

- Low cytokine production:
 - Optimize dsDNA concentration and transfection efficiency.
 - Ensure cells are healthy and within the recommended passage number.
- High background in ELISA:

- Ensure proper washing steps are performed.
- Check for contamination in cell cultures.
- Weak or no signal in Western Blot:
 - Ensure the use of phosphatase inhibitors during cell lysis.
 - Optimize antibody concentrations and incubation times.
 - Confirm the activation of the pathway with a positive control.

Conclusion

G150 is a powerful and specific tool for dissecting the role of human cGAS in dsDNA-triggered inflammatory responses. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize **G150** in their studies, paving the way for a deeper understanding of the cGAS-STING pathway and the development of novel anti-inflammatory therapies.

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